Neodymium(III) nitrate hydrate

Descripción general

Descripción

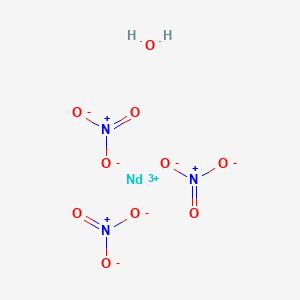

Neodymium(III) nitrate hydrate is a chemical compound with the formula Nd(NO3)3. It is typically encountered as the hexahydrate, Nd(NO3)3·6H2O . It is used to prepare nanoparticles of neodymium oxybromide and neodymium oxide. It is also used in coloring glasses and for doping some glass lasers .

Synthesis Analysis

This compound is synthesized from neodymium and nitrate. The presence of 6 mol of water was confirmed by direct heating to 1.173 K, which resulted in a mass loss of 61.5%, assuming that the final product should be Nd2O3 .Molecular Structure Analysis

The inner sphere of coordination is composed of Nd atom and four H2O molecules that lie at the distances in the range of 2.443–2.450 Å . Therefore, the three bidentate nitrate groups and the four internally coordinated water molecules constitute a neodymium coordination number of ten .Chemical Reactions Analysis

This compound melts in its water of crystallization at 328 K. There are no phase transitions at least above 233 K . Its thermal decomposition is a gradual process, which entails the formation of a cluster 6[Nd(NO3)3·6H2O] after the condensation of 6 mol of the initial monomer .Physical And Chemical Properties Analysis

This compound is a crystalline substance . It has a molecular weight of 330.25 (anhydrous basis) . It is highly water-soluble .Mecanismo De Acción

Target of Action

Neodymium(III) nitrate hydrate is primarily used in the fabrication of perovskite-based solid oxide fuel cells . It is also used in the synthesis of neodymium(III) doped vanadium pentoxide nanostructures for potential usage in supercapacitors . Furthermore, it is used as a catalyst for Friedlander synthesis of surface-modified quinolones for application in medicinal chemistry .

Mode of Action

This compound, when heated, undergoes a gradual thermal decomposition process . This process involves the formation of a cluster 6[this compound] after the condensation of 6 mol of the initial monomer . During this process, a multicomponent multiphase system exists far from equilibrium and is continuously maintained in this state until normal neodymium oxide is formed .

Biochemical Pathways

The main volatile products of the thermolysis of this compound are water, nitric acid, azeotrope 68% nitric acid–32% water, nitrogen dioxide, and oxygen . The proposed mechanism satisfactorily explains the mass losses in accordance with the experimental results .

Pharmacokinetics

It is known that the compound is used as a pharmaceutical intermediate . It is also used in selective PVC membrane sensors, where the sensor with ionophore exhibits significantly enhanced selectivity towards neodymium(III) .

Result of Action

The result of the action of this compound is the formation of neodymium oxide from different starting materials, especially from neodymium oxalate and nitrate . This is achieved through a gradual thermal decomposition process .

Safety and Hazards

Direcciones Futuras

Neodymium(III) nitrate hydrate has a variety of uses such as the fabrication of perovskite-based solid oxide fuel cells, synthesis of Nd3+ doped vanadium pentoxide nanostructure for potential usage in supercapacitors, and as a catalyst for Friedlander synthesis of surface modified quinolones for application in medicinal chemistry .

Análisis Bioquímico

Biochemical Properties

Neodymium(III) nitrate hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a catalyst in certain biochemical processes, facilitating reactions that would otherwise occur at a slower rate . . The interactions between this compound and biomolecules are primarily based on its ability to form coordination complexes with functional groups present in proteins and enzymes, thereby influencing their activity and stability.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has shown antibacterial and antioxidant activity, which can impact cellular health and function . Additionally, the compound’s ability to form coordination complexes with cellular components can lead to changes in cellular processes, such as enzyme activity and protein stability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity . This binding can result in conformational changes in the biomolecules, affecting their function and stability. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be hygroscopic, meaning it can absorb moisture from the environment, which can affect its stability . Over time, this compound can undergo thermal decomposition, leading to the formation of neodymium oxide and other byproducts . These changes can influence the compound’s long-term effects on cellular function, as the degradation products may have different biochemical properties.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial and antioxidant activity . At higher doses, this compound can become toxic, leading to adverse effects on cellular function and overall health . It is essential to determine the appropriate dosage range to maximize the compound’s beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by acting as a catalyst in specific biochemical reactions . For example, this compound can participate in the synthesis of neodymium-doped nanostructures, which can affect cellular metabolism by altering the availability of key metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biochemical activity, as they determine the compound’s accessibility to target biomolecules and cellular processes.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism

Propiedades

IUPAC Name |

neodymium(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Nd.H2O/c3*2-1(3)4;;/h;;;;1H2/q3*-1;+3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIAUVGSMHERLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N3NdO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746556 | |

| Record name | Neodymium nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13746-96-8 | |

| Record name | Neodymium nitrate--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodymium(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl fluoride](/img/structure/B576410.png)

![3-[3-(Dimethylamino)propoxy]aniline](/img/structure/B576416.png)